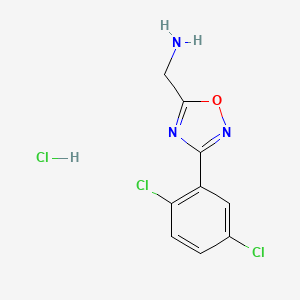![molecular formula C22H18Cl2N2O4S B2704646 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 313646-75-2](/img/structure/B2704646.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group. Benzamides are used in a wide range of applications, including pharmaceuticals, paper, and plastic industries .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This process involves the reaction of a carboxylic acid (in this case, benzoic acid) with an amine under certain conditions .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular weight, chemical bonds, and 3D structure .Chemical Reactions Analysis
The chemical reactions of benzamides can vary depending on the specific groups attached to the phenyl ring . For example, the presence of electron-withdrawing groups (like -Cl) can make the compound more reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and stability .科学的研究の応用
Applications in Material Science
Polyamides and polyimides derived from specific benzamide derivatives have been synthesized and studied for their properties. These materials, known for their flexibility, thermal stability, and solubility in various solvents, have potential applications in the production of films, fibers, and other high-performance materials. The research on these compounds highlights their utility in developing new polymeric materials with enhanced characteristics (Liaw, Huang, Hsu, & Chen, 2002).
Biological and Pharmaceutical Research
Benzamide derivatives have been studied for their biological activities, including their potential as antitumor, antibacterial, and anticonvulsant agents. Some chlorinated compounds exhibited excellent in vitro antitumor activity against specific cell lines, suggesting their potential in cancer therapy (Fahim & Shalaby, 2019). Additionally, benzamide derivatives have been explored for their anticonvulsant activities, showing promise as new therapeutic agents for seizure disorders (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Chemical Synthesis and Molecular Docking
The synthesis and structural analysis of benzamide derivatives provide valuable insights into their chemical properties and reactivity. Advanced techniques like molecular docking and DFT calculations have been employed to understand the interactions of these compounds at the molecular level, offering clues to their mechanism of action and potential applications in designing more effective molecules for various purposes (Demir et al., 2016).
Environmental and Agricultural Applications
Benzamide derivatives have also been investigated for their effects on plant growth and as potential herbicides. Their ability to inhibit mitosis in plant cells at low concentrations suggests possible applications in agriculture for controlling weed growth, though the specificity and safety of such applications would require thorough investigation (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBICWWGHYOADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

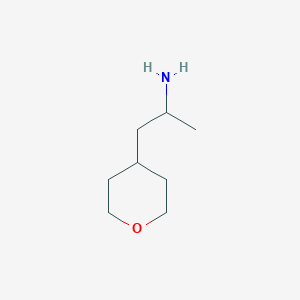
![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2704567.png)
![N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B2704568.png)
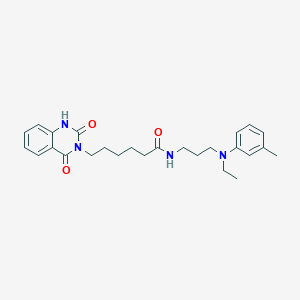
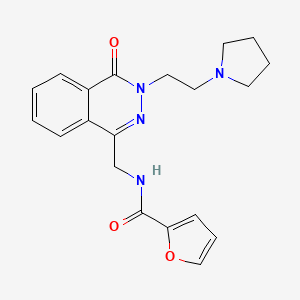

![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)
![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2704580.png)
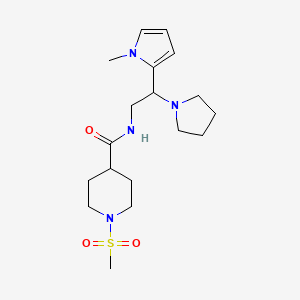
![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)
